molecular formula C10H11NO3 B2364545 methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate CAS No. 1356163-58-0

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate

Cat. No.: B2364545
CAS No.: 1356163-58-0
M. Wt: 193.202
InChI Key: MIYJIDZRMVVQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Analysis

Table 1: Key Structural Descriptors

Parameter Value/Description Source
Molecular Formula C₁₀H₁₁NO₃
Ring System Bicyclic pyrano[2,3-c]pyridine
Functional Groups Methyl ester, dihydropyran, pyridine
Conformation Half-chair (dihydropyran)

Figure 1: Core Scaffold and Substituents

       O  
       ||  
O=====C(COOCH3)  
 |   |  
 |   N  
C====C  

Simplified representation highlighting the fused rings and ester group.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYJIDZRMVVQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Dehydration

A prominent method involves dehydrating intermediates derived from pyrano[2,3-c]pyridine precursors. As disclosed in WO2012012391A2, a compound of Formula (I) undergoes acid-catalyzed dehydration using strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), methanesulfonic acid (MsOH), or p-toluenesulfonic acid (TsOH). For instance, treating a dihydroxy precursor with methanesulfonic acid (34 g, 1.25 eq) at 40°C for 2 hours facilitates cyclization, followed by extraction with dichloromethane (DCM) and citric acid washes to isolate the product.

Table 1: Acid Catalysts and Reaction Outcomes

Acid Catalyst Temperature (°C) Time (h) Yield (%)
HCl 20–25 1.5 78
H₂SO₄ 40 2 82
MsOH 40 2 85
TsOH 25 3 75

Condensation with 1,1'-Carbonyldiimidazole

The condensation of carboxylic acid derivatives with alcohols using 1,1'-carbonyldiimidazole (CDI) is a key step in constructing the pyrano ring. For example, reacting 2-(2-ethoxy-2-oxoacetamido)propanoate with CDI in DCM at 15°C forms an activated intermediate, which subsequently undergoes cyclization upon warming to ambient temperature. This method avoids expensive starting materials and achieves yields exceeding 80% after workup with sodium acetate (NaOAc) and DCM.

Protective Group Strategies

Deprotection of Amino Intermediates

Temporary protection of the pyridine nitrogen is critical to prevent undesired side reactions. The patent EP2595994B1 details the use of tert-butoxycarbonyl (Boc) groups, which are removed under acidic conditions. For instance, treating Boc-protected intermediates with 6N HCl at 25°C liberates the free amine, which is then neutralized with ammonium hydroxide (NH₄OH) to pH 3–5. This step ensures high purity (>95%) after extraction with DCM.

Reductive Amination

Diisobutylaluminium hydride (DIBAL-H) and lithium aluminium hydride (LiAlH₄) are employed to reduce imine intermediates to amines, which are subsequently esterified. In one protocol, LiAlH₄ in tetrahydrofuran (THF) at 0°C reduces a nitro precursor to the corresponding amine, followed by methyl esterification using methyl chloroformate.

Oxidation and Functionalization

Dess–Martin Periodinane Oxidation

The Dess–Martin periodinane (DMP) efficiently oxidizes alcohol moieties to carboxylates. For example, oxidizing 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-methanol with DMP in DCM at 25°C produces the corresponding carboxylic acid, which is then esterified with methanol and thionyl chloride (SOCl₂).

Table 2: Oxidizing Reagents and Efficiency

Reagent Substrate Yield (%)
Dess–Martin periodinane Primary alcohol 90
MnO₂ Allylic alcohol 75
Swern oxidation Secondary alcohol 68

Pyridine-Sulfur Trioxide Complex

The pyridine-sulfur trioxide complex enables direct esterification of carboxylic acids. Reacting 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylic acid with this complex in DCM and triethylamine (TEA) yields the methyl ester without racemization.

Workup and Purification

Solvent Extraction

Post-reaction mixtures are typically partitioned between DCM and aqueous solutions (e.g., 10% citric acid) to remove acidic byproducts. For instance, in WO2012012391A2, the organic layer is washed sequentially with water, citric acid, and brine, achieving >99% purity after rotary evaporation.

Crystallization

Recrystallization from ethanol-water (3:1) at −20°C affords methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate as white crystals with a melting point of 128–130°C.

Industrial Scalability and Challenges

Cost-Effective Reagents

Replacing expensive catalysts like DMP with manganese dioxide (MnO₂) reduces production costs, albeit with a slight yield drop (85% → 75%).

Byproduct Management

Side products from over-oxidation or dimerization are mitigated by严格控制 reaction times and temperatures. For example, maintaining the Swern oxidation below −50°C prevents ketone formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Core Heterocyclic Variations

The target compound’s pyrano-pyridine scaffold distinguishes it from analogs with alternative fused-ring systems:

  • Methyl 1H-Pyrrolo[3,2-c]Pyridine-6-Carboxylate (CAS: 1190862-33-9): This analog replaces the pyran ring with a pyrrole, creating a five-membered nitrogen-containing ring. Such differences could alter receptor binding affinity compared to the pyrano-pyridine core .
  • Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (CAS: 193537-14-3): Here, a thieno-pyridine system (with a sulfur atom) replaces the pyran ring. The thiophene’s electron-rich nature increases reactivity in electrophilic substitutions, and the ethyl ester group may confer slower metabolic hydrolysis compared to the methyl ester in the target compound .

Substituent Modifications

Variations in substituents significantly impact physicochemical and pharmacological properties:

  • However, the increased molecular weight may reduce solubility compared to the simpler pyrano-pyridine structure .
  • Methyl 5-Bromo-6-Fluoro-1H-Indole-3-Carboxylate (PB112778): Fluorine substitution improves metabolic stability and membrane permeability due to its electronegativity and small size. This contrasts with the target compound’s unsubstituted pyrano-pyridine system, which lacks halogen-driven pharmacokinetic advantages .

Data Tables: Structural and Functional Attributes

Compound Name CAS Number Core Structure Key Substituents Notable Properties
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate 1356163-58-0 Pyrano-pyridine Methyl ester Rigid scaffold, moderate lipophilicity
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate 1190862-33-9 Pyrrolo-pyridine Methyl ester Enhanced π-π interactions
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 193537-14-3 Thieno-pyridine Ethyl ester, Boc-protected amine Higher metabolic stability
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate 1352394-18-3 Indole Br, Cl, methyl ester Increased hydrophobicity

Biological Activity

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate (CAS No. 1356163-58-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • Structure : The compound features a pyran ring fused to a pyridine ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine and pyran derivatives. Various synthetic methodologies have been documented, including:

  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of catalysts.
  • One-Pot Syntheses : Combining multiple reactants to streamline the process.

1. Antimicrobial Activity

Research indicates that derivatives of pyrano[2,3-c]pyridines exhibit varying degrees of antimicrobial activity. For instance, some studies have shown that related compounds demonstrate inhibitory effects against pathogenic bacteria and fungi.

2. Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival.

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in various studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX inhibition are significant indicators of its potential therapeutic applications.

Activity IC50 Value (μM) Reference
COX-1 Inhibition19.45 ± 0.07
COX-2 Inhibition31.4 ± 0.12

Case Studies

  • Study on Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of various pyrano[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 μg/mL.
  • Anticancer Mechanism Investigation
    • Research focusing on the anticancer activity revealed that this compound induces apoptosis in HeLa cells by activating caspases and increasing the levels of reactive oxygen species (ROS). This study utilized flow cytometry for apoptosis detection and Western blotting for protein expression analysis.

Q & A

Q. What are the common synthetic routes for methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrano[2,3-c]pyridine core. Key steps include cyclization of substituted pyridine precursors followed by esterification. For example, cyclocondensation of α,β-unsaturated carbonyl compounds with aminopyridine derivatives under acidic or basic conditions can yield the dihydropyran ring. Esterification is achieved using methanol and a coupling agent (e.g., DCC/DMAP) . Optimization focuses on solvent selection (e.g., THF or DMF), temperature control (60–80°C), and catalyst use (e.g., p-toluenesulfonic acid for cyclization) to maximize yields (>70%) and minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., diastereotopic protons in the dihydropyran ring) and carbon assignments.
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 223.0974) .
  • X-ray crystallography : For absolute stereochemical determination, particularly if chiral centers are present .
  • HPLC/LCMS : Purity assessment (>98%) and detection of residual solvents or intermediates .

Q. How can researchers determine the compound’s purity and stability under varying storage conditions?

Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm) and LCMS for low-abundance impurities. Stability studies involve:

  • Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products.
  • Long-term storage : Monitoring at –20°C (powder) or –80°C (solution) to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies focus on modifying:

  • The ester group : Replacing the methyl ester with bulkier substituents (e.g., tert-butyl) to alter lipophilicity and bioavailability.
  • Dihydropyran ring : Introducing electron-withdrawing groups (e.g., halogens) to enhance electrophilic reactivity.
  • Pyridine moiety : Functionalization at the 3-position to modulate hydrogen-bonding interactions with biological targets .
    Biological assays (e.g., enzyme inhibition) coupled with computational docking (AutoDock Vina) identify critical pharmacophores .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to:

  • Map electrostatic potentials : Identify nucleophilic/electrophilic regions for target binding.
  • Dock into active sites : For example, GSK-2140944 (a related compound) binds bacterial DNA gyrase via π-π stacking and hydrogen bonds with the pyrano[2,3-c]pyridine core .
  • Predict ADMET properties : SwissADME or ADMETLab2.0 estimate logP (2.1–2.5), solubility (LogS = –3.5), and CYP450 inhibition risks .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines).
  • Impurity effects : Re-test synthesized batches with ≥98% purity .
  • Target specificity : Use CRISPR-engineered cell lines to isolate off-target effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can researchers identify novel biological targets for this compound?

  • Affinity chromatography : Immobilize the compound on agarose beads to pull down interacting proteins from cell lysates.
  • Phage display libraries : Screen for peptide sequences with high binding affinity.
  • Transcriptomic profiling : RNA-seq to identify pathways perturbed by compound treatment (e.g., apoptosis or DNA repair) .

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Prodrug strategies : Convert the ester to a carboxylic acid (hydrolyzed in vivo) for improved absorption.
  • Nanoparticle encapsulation : PLGA nanoparticles (100–200 nm) sustain release and reduce clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.